molecular formula C14H19N3O6S B11623540 Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate

Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B11623540
M. Wt: 357.38 g/mol
InChI Key: CCTMKTXLKTUTEQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a nitrophenyl moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps:

    Nitration of 4-methylphenylsulfonyl chloride: The starting material, 4-methylphenylsulfonyl chloride, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Formation of piperazine derivative: The nitrated product is then reacted with piperazine in the presence of a base such as triethylamine to form the piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis of the ester group.

Major Products

    Reduction: 4-[(4-methyl-3-aminophenyl)sulfonyl]piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylic acid.

Scientific Research Applications

Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study the effects of sulfonyl piperazine derivatives on cellular processes.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

    Ethyl 4-[(4-nitrophenyl)sulfonyl]piperazine-1-carboxylate: Lacks the methyl group, which may affect its binding affinity and specificity.

    Ethyl 4-[(4-methylphenyl)sulfonyl]piperazine-1-carboxylate: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions.

    Ethyl 4-[(4-methyl-3-aminophenyl)sulfonyl]piperazine-1-carboxylate: Contains an amino group instead of a nitro group, which can significantly alter its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3O6S

Molecular Weight

357.38 g/mol

IUPAC Name

ethyl 4-(4-methyl-3-nitrophenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H19N3O6S/c1-3-23-14(18)15-6-8-16(9-7-15)24(21,22)12-5-4-11(2)13(10-12)17(19)20/h4-5,10H,3,6-9H2,1-2H3

InChI Key

CCTMKTXLKTUTEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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